molecular formula C9H20Cl2N2 B1419552 1-Cyclobutylpiperidin-4-amine dihydrochloride CAS No. 1176419-57-0

1-Cyclobutylpiperidin-4-amine dihydrochloride

Cat. No. B1419552
M. Wt: 227.17 g/mol
InChI Key: AQQYZSZWSFSEBT-UHFFFAOYSA-N
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Description

1-Cyclobutylpiperidin-4-amine dihydrochloride is a chemical compound with the CAS Number: 1176419-57-0. It has a linear formula of C9H20Cl2N2 . The compound is typically stored at room temperature in an inert atmosphere . It is a solid substance with a molecular weight of 227.18 .


Molecular Structure Analysis

The InChI code for 1-Cyclobutylpiperidin-4-amine dihydrochloride is 1S/C9H18N2.2ClH/c10-8-4-6-11(7-5-8)9-2-1-3-9;;/h8-9H,1-7,10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-Cyclobutylpiperidin-4-amine dihydrochloride is a solid substance . It has a molecular weight of 227.18 . The compound is typically stored at room temperature in an inert atmosphere .

Scientific Research Applications

  • Synthesis and Chemistry : 1-Cyclobutylpiperidin-4-amine dihydrochloride has been utilized in various synthetic processes. For instance, it has been used in the synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, highlighting its role in the production of new chemical compounds (Kozhushkov et al., 2010).

  • Pharmaceutical Applications : Some studies have explored the use of this compound in the development of pharmaceuticals. For example, research into the synthesis of 3-aminocyclobut-2-en-1-ones, which are potent antagonists of VLA-4, a protein involved in various immune responses, has incorporated similar cyclobutylamine derivatives (Brand et al., 2003).

  • Catalysis : The compound has been applied as a ligand in catalytic processes, such as in copper-catalysed amination reactions of halobenzenes (Gajare et al., 2004).

  • Material Science : Research has also delved into its utility in material science. For example, a study involved the synthesis of [1α,2β,3α-2,3-bis(benzyloxymethyl)cyclobutyl]imidazol-5-amines, which are precursors to cyclobut-A derivatives, indicating potential applications in material synthesis (Booth & Eastwood, 1995).

  • Biochemical Studies : This compound has been used in studies investigating the mechanism of amide formation in aqueous media, which is crucial for understanding biochemical reactions (Nakajima & Ikada, 1995).

  • Antimicrobial Research : Additionally, derivatives of cyclobutylamine have been evaluated for their antimycobacterial activities, indicating its potential in developing treatments against tuberculosis (Sriram et al., 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

1-cyclobutylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c10-8-4-6-11(7-5-8)9-2-1-3-9;;/h8-9H,1-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQYZSZWSFSEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutylpiperidin-4-amine dihydrochloride

CAS RN

1048921-27-2, 1176419-57-0
Record name 1-cyclobutylpiperidin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-cyclobutylpiperidin-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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